3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride
Overview
Description
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride is a chemical compound with the molecular formula C12H18ClNO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of a 2,3-dimethylphenoxy group attached to the pyrrolidine ring
Preparation Methods
The synthesis of 3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride typically involves the reaction of 2,3-dimethylphenol with pyrrolidine in the presence of a suitable catalyst and solvent. The reaction conditions may vary, but common methods include:
Nucleophilic Substitution: The phenol group undergoes nucleophilic substitution with pyrrolidine, often facilitated by a base such as sodium hydride or potassium carbonate.
Solvent: Common solvents used in the reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Temperature: The reaction is typically carried out at elevated temperatures, ranging from 60°C to 100°C, to ensure complete conversion.
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the hydrochloride salt form.
Chemical Reactions Analysis
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohol derivatives.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield the corresponding phenol and pyrrolidine derivatives.
Scientific Research Applications
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins. The exact molecular targets and pathways involved may vary depending on the specific application and context of use. Further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
3-(2,3-Dimethylphenoxy)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
3-(2,4-Dimethylphenoxy)pyrrolidine hydrochloride: This compound has a similar structure but with the dimethyl groups positioned differently on the phenoxy ring, which may result in different chemical and biological properties.
Pyrrolidine derivatives: Other pyrrolidine derivatives, such as pyrrolidine-2,5-dione and pyrrolidine-2-one, have different functional groups attached to the pyrrolidine ring, leading to variations in their reactivity and applications.
Phenoxy compounds: Compounds with different substituents on the phenoxy group can exhibit distinct chemical behaviors and biological activities.
Properties
IUPAC Name |
3-(2,3-dimethylphenoxy)pyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-9-4-3-5-12(10(9)2)14-11-6-7-13-8-11;/h3-5,11,13H,6-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFPDKQYQKCZLIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2CCNC2)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219960-64-1 | |
Record name | Pyrrolidine, 3-(2,3-dimethylphenoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1219960-64-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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